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molecular formula C11H15NS B8528704 Diallyl-thiophen-2-ylmethylamine

Diallyl-thiophen-2-ylmethylamine

Cat. No. B8528704
M. Wt: 193.31 g/mol
InChI Key: AAYZOHVKVURUEV-UHFFFAOYSA-N
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Patent
US08012995B1

Procedure details

A solution of 2-aminomethyl-thiophene (51.4 g, 956 mmol) and i-Pr2NEt (140 g, 1081 mmol) in CH2Cl2 (11) was placed in a 3-1 flask equipped with a condenser and an efficient magnetic agitation. Allyl bromide (115.7 g, 454 mmol) was added, whereupon the moderately exothermic reaction spontaneously reached the reflux temperature after 2 h. The mixture was stirred overnight (16 h), washed (NaHCO3 sat.; brine), dried (MgSO4), and concentrated. The resulting oil was filtered over silica gel (EtOAc:hexane 1:4). The filtrate was concentrated and the filtration was repeated to afford 70.3 g (80%) of the title diallylamine as a brown-yellow oil, clean by NMR: 1H NMR (CDCl3) δ 7.25 (br. d, J=5.9 Hz, 1H), 6.98 (br. dd, J=5.1, 2.8 Hz, 1H), 6.94-6.92 (m, 1H), 5.99-5.86 (m, 2H), 5.29-5.18 (m, 4H), 3.85 (s, 2H), 3.16 (dd, J=6.3, 0.9 Hz, 4H).
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
115.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[S:4][CH:5]=[CH:6][CH:7]=1.CCN(C(C)C)[CH:11]([CH3:13])[CH3:12].[CH2:17](Br)[CH:18]=[CH2:19]>C(Cl)Cl>[CH2:13]([N:1]([CH2:19][CH:18]=[CH2:17])[CH2:2][C:3]1[S:4][CH:5]=[CH:6][CH:7]=1)[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
51.4 g
Type
reactant
Smiles
NCC=1SC=CC1
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
115.7 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight (16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
after 2 h
Duration
2 h
WASH
Type
WASH
Details
washed (NaHCO3 sat.; brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The resulting oil was filtered over silica gel (EtOAc:hexane 1:4)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
the filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=C)N(CC=1SC=CC1)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 70.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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